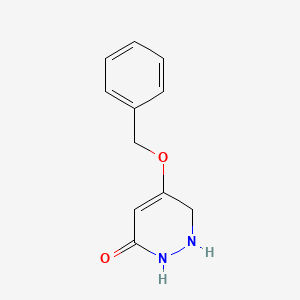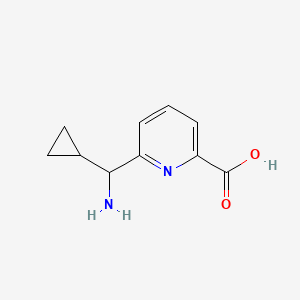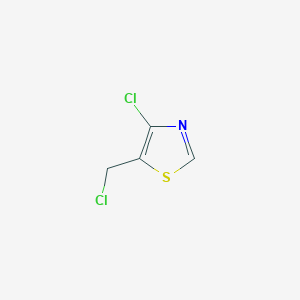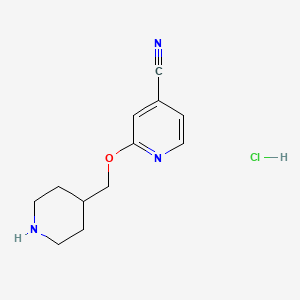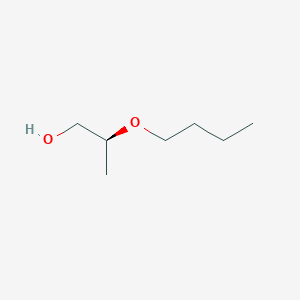
2-Chloro-5-fluoro-N4-methylpyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-N4-methylpyridine-3,4-diamine is a heterocyclic aromatic amine with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-N4-methylpyridine-3,4-diamine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the fluorination of pyridine using reagents like AlF3 and CuF2 at high temperatures (450-500°C) to form fluoropyridines . Subsequent chlorination and methylation steps are carried out under controlled conditions to introduce the chlorine and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-fluoro-N4-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-N4-methylpyridine-3,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-N4-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Chloro-5-methylpyridine: Similar in structure but lacks the fluorine atom.
5-Fluoro-4-methylpyridin-2-amine: Contains a fluorine atom but differs in the position of the substituents
Uniqueness: The unique combination of chlorine and fluorine atoms in 2-Chloro-5-fluoro-N4-methylpyridine-3,4-diamine imparts distinct chemical properties, making it more reactive in certain substitution reactions compared to its analogs. This uniqueness is leveraged in various applications, particularly in the synthesis of complex organic molecules and drug development.
Propriétés
Formule moléculaire |
C6H7ClFN3 |
|---|---|
Poids moléculaire |
175.59 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-4-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7ClFN3/c1-10-5-3(8)2-11-6(7)4(5)9/h2H,9H2,1H3,(H,10,11) |
Clé InChI |
WKAIRAMXFKVMLJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=NC=C1F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


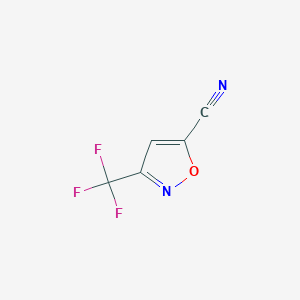

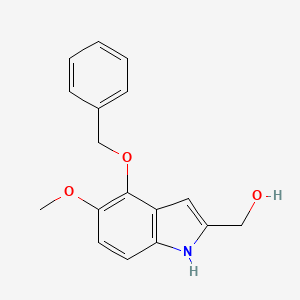
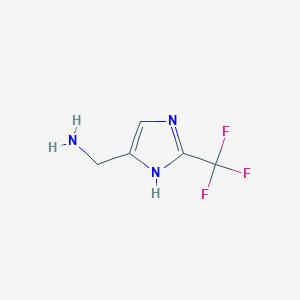
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
